molecular formula C8H4BrClN2 B1286153 6-Bromo-4-chloroquinazoline CAS No. 38267-96-8

6-Bromo-4-chloroquinazoline

Cat. No.: B1286153
CAS No.: 38267-96-8
M. Wt: 243.49 g/mol
InChI Key: JFJNDMNYNYLFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the 6-position .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method involves the use of 4-chloroquinazoline as the starting material, which is reacted with bromine under controlled conditions. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Coupling Products: Biaryl or diaryl derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, this compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison: 6-Bromo-4-chloroquinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different selectivity and potency towards biological targets. For example, the position of the bromine and chlorine atoms can affect the compound’s ability to interact with enzymes or receptors, leading to variations in its therapeutic potential .

Properties

IUPAC Name

6-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNDMNYNYLFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588152
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38267-96-8
Record name 6-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromoquinazolin-4-ol (1.0 g, 4.44 mmol) in POCl3 (10 mL) was stirred and heated at 110° C. in a sealed tube overnight. The solution was cooled to room temperature and poured onto ice (200 g.) The solution was extracted with DCM (300 mL), washed with water (200 mL), dried over Na2SO4 and concentrated in vacuo to give the impure 6-bromo-4-chloroquinazoline as a brown solid that was not purified further (1.5 g.) MS (APCI+) [M+H]+ 243.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 6-Bromo-3H-quinazolin-4-one (1.5 g, 6.65 mmole) in 1,4-dioxane (30 ml) under nitrogen was added triethylamine (2.8 ml, 19.9 mmole). The resulting suspension was rapidly stirred while phosphorous oxychloride (1.85 ml, 19.9 mmole) was added over 5 minutes. The reaction was stirred at room temperature for 5 minutes, then heated at 80° C. for 30 minutes, when no starting material was detectable by LC/MS. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting residue was partitioned between ethyl acetate and water. The insoluble material was collected by filtration and washed with water. The layers of the filtrate where separated and the organic layer was washed twice with water and once with brine. The organic layer was dried over magnesium sulfate, filtered and concentrated. The resulting solid was combined with the collected precipitate and the mixture was recrystallized from ethyl acetate/hexanes to give 760 mg after drying in vacuo. The resulting compound was characterized as follows: masspectrometry: M/Z=244; HPLC: method A, Rt 1.51 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Next, to a dioxane solution containing 6-bromo-3H-quinazolin-4-one (B, 15.0 g, 66.7 mmol, 1.0 equiv) is added POCl3 (20.0 mL, d=1.67, 33.4 g, 219 mmol, 3.3 equiv). Et3N (30.0 mL, d=0.726, 21.8 g, 215 mmol) is then added dropwise to the solution. The reaction mixture is heated at reflux for 12 h. The solution is cooled to room temperature and poured into an ice-water mixture. Then, the resultant precipitate is collected by filtration, washed with H2O (100 mL), and dried under vacuum to provide the desired 6-bromo-4-chloro-quinazoline (C, 15.4 g, 63.2 mmol) in 95% yield: ESI-MS m/z 243.0 (M+H)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chloroquinazoline
Reactant of Route 4
6-Bromo-4-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.